1H-Indazole-3-propanol is a compound belonging to the indazole class of organic compounds, characterized by a fused pyrazole and benzene structure. This compound has garnered interest due to its potential applications in medicinal chemistry and material science. The compound's molecular formula is , and it is recognized for its unique structural features that facilitate various chemical reactions.
This compound can be synthesized from various starting materials, including derivatives of indazole and other aromatic compounds. The synthesis routes often involve the use of nitrites and acids under controlled conditions to yield high-purity products.
1H-Indazole-3-propanol is classified as:
The synthesis of 1H-Indazole-3-propanol typically involves several methods, with one common approach being the reaction of indazole derivatives with aldehydes or ketones in the presence of acids. A notable method includes the use of o-aminophenylacetic acid derivatives, nitrites, and solvents under varying temperatures and times.
The molecular structure of 1H-Indazole-3-propanol features a five-membered indazole ring fused to a propanol group. The compound can be represented by the following structural formula:
1H-Indazole-3-propanol participates in various chemical reactions, including:
The reaction mechanisms often involve nucleophilic attacks on electrophilic centers, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. For example, reactions with formaldehyde in acidic conditions yield methanol derivatives of indazoles.
The mechanism of action for 1H-Indazole-3-propanol typically involves:
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the structural characteristics and confirm the presence of functional groups.
1H-Indazole-3-propanol has several scientific uses:
The indazole scaffold emerged as a privileged structure in medicinal chemistry following the isolation of natural indazole alkaloids (e.g., nigellicine, nigeglanine) from Nigella sativa in the late 20th century [1] [10]. Systematic exploration of synthetic indazoles began in the 1980s, culminating in FDA-approved therapeutics like the VEGF inhibitor pazopanib (2009) and PARP inhibitor niraparib (2017) [1]. These milestones validated the indazole core as a versatile pharmacophore for oncology. Concurrently, non-oncological applications were demonstrated through benzydamine (1985), an anti-inflammatory agent targeting cyclooxygenase pathways [7]. The structural evolution of indazole drugs reflects strategic functionalization: early derivatives focused on halogenation or aryl substitution at C-3, while later generations incorporated complex heterocycles and polar side chains to optimize target engagement and pharmacokinetics [1] [10].
Table 1: Key Milestones in Indazole Therapeutic Development
Year | Compound | Therapeutic Area | Clinical Significance |
---|---|---|---|
1985 | Benzydamine | Anti-inflammatory | First indazole-based NSAID approved for mucosal inflammation |
2009 | Pazopanib | Oncology (RCC) | Multitargeted tyrosine kinase inhibitor (VEGFR, PDGFR) |
2017 | Niraparib | Oncology (Ovarian cancer) | PARP inhibitor for DNA repair-deficient cancers |
2022 | GSK-3β inhibitors | Neurological disorders | Experimental indazoles targeting glycogen synthase kinase |
1H-Indazole derivatives exhibit broad and potent pharmacological activities mediated through specific target interactions:
Table 2: Pharmacological Profiles of Key 1H-Indazole Derivatives
Derivative | Biological Target | Activity | Mechanistic Insight |
---|---|---|---|
Pazopanib | VEGFR2/PDGFR | Antiangiogenic | Competitive ATP inhibition; Kd = 0.7 nM |
SR-17398 | ULK1 kinase | Autophagy inhibition | Blocks phosphorylation (IC₅₀ = 12 nM) |
5-Piperidinyl-3-carboxamide | 5-HT₄ receptor | Antinociceptive | Antagonist (Kᵢ = 0.8 nM); reduces cAMP production |
3-Aminoindazole | MAO-B | Neuroprotective | Irreversible inhibition (IC₅₀ = 45 nM) |
Functionalization at C-3 of 1H-indazole exploits the high reactivity of this electron-deficient position, enabling strategic modulation of physicochemical and pharmacological properties:
Table 3: Impact of 3-Propanol Substitution on Molecular Properties
Property | 1H-Indazole | 1H-Indazole-3-propanol | Pharmacological Consequence |
---|---|---|---|
log P | 2.1 | 0.9 | Enhanced aqueous solubility and oral bioavailability |
HOMO Energy (eV) | −7.2 | −6.8 | Improved target binding affinity |
Hydrogen Bond Capacity | 1 acceptor | 1 donor/2 acceptors | Stronger interactions with kinase hinge regions |
Metabolic Stability | Low (t₁/₂<1h) | High (t₁/₂>4h) | Reduced CYP3A4-mediated clearance |
The strategic incorporation of propanol at C-3 thus transforms indazole from a planar scaffold into a three-dimensional pharmacophore with optimized drug-like properties, enabling precise targeting of intracellular enzymes and receptors [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7